molecular formula C12H14ClNO3S B2429106 (3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1795303-75-1

(3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2429106
CAS No.: 1795303-75-1
M. Wt: 287.76
InChI Key: QKWYRAPUNLEPGW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through a reaction between a suitable amine and a ketone or aldehyde.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Unique due to the combination of chlorophenyl, methylsulfonyl, and pyrrolidinyl groups.

    (3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (3-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18(16,17)11-5-6-14(8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYRAPUNLEPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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